ER-Tracker Blue-White DPX

Description

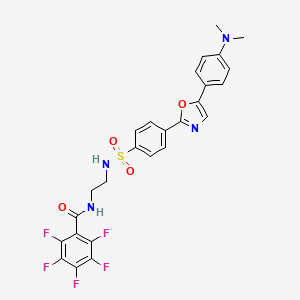

Structure

3D Structure

Properties

Molecular Formula |

C26H21F5N4O4S |

|---|---|

Molecular Weight |

580.5 g/mol |

IUPAC Name |

N-[2-[[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]sulfonylamino]ethyl]-2,3,4,5,6-pentafluorobenzamide |

InChI |

InChI=1S/C26H21F5N4O4S/c1-35(2)16-7-3-14(4-8-16)18-13-33-26(39-18)15-5-9-17(10-6-15)40(37,38)34-12-11-32-25(36)19-20(27)22(29)24(31)23(30)21(19)28/h3-10,13,34H,11-12H2,1-2H3,(H,32,36) |

InChI Key |

JMJKKMLLEHNELP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

ER-Tracker™ Blue-White DPX: A Technical Guide for Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

ER-Tracker™ Blue-White DPX is a highly photostable and selective fluorescent probe designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells. This guide provides a comprehensive overview of its technical specifications, mechanism of action, and detailed protocols for its application in advanced cellular imaging and analysis.

Core Principles and Mechanism of Action

ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family, which is characterized by a large Stokes shift and environmental sensitivity.[1] Its high selectivity for the endoplasmic reticulum is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[2] The probe is cell-permeant, allowing for straightforward loading into live cells.[1]

The fluorescence of ER-Tracker™ Blue-White DPX is sensitive to the polarity of its local environment.[1][2] As the polarity of the solvent increases, the emission maximum shifts to a longer wavelength, and the quantum yield decreases.[1][2] This property results in enhanced fluorescence emission within the unique lipid environment of the ER.[2] This solvatochromic behavior also makes it a valuable tool for studying changes in the ER membrane environment under various physiological and pathological conditions, such as ER stress.[2]

A key feature of ER-Tracker™ Blue-White DPX is its selective binding to sulfonylurea receptors of ATP-sensitive K+ channels, which are prominently located on the ER.[1] This specific binding mechanism distinguishes it from less selective dyes that may also stain other organelles like mitochondria.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of ER-Tracker™ Blue-White DPX.

| Property | Value | Reference |

| Excitation Wavelength (Peak) | ~372-374 nm | [3][4] |

| Emission Wavelength Range | 430 - 640 nm | [2][4] |

| Stokes Shift | ~185 nm | [3] |

| Molecular Weight | 580.53 g/mol | [1][5] |

| Molecular Formula | C₂₆H₂₁F₅N₄O₄S | [5] |

| Supplied Concentration | 1 mM in DMSO | [1][4] |

| Recommended Working Concentration | 100 nM - 1 µM | [6][7] |

Experimental Protocols

Live-Cell Staining Protocol for Adherent Cells

This protocol is optimized for staining adherent cells cultured on coverslips or in imaging dishes.

-

Cell Preparation: Culture adherent cells on a sterile coverslip or imaging dish to the desired confluency.

-

Reagent Preparation: Prepare the ER-Tracker™ Blue-White DPX working solution by diluting the 1 mM stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final concentration of 100 nM - 1 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

-

Staining:

-

Remove the culture medium from the cells.

-

Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-30 minutes at 37°C.[1]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with fresh, pre-warmed, probe-free medium.[6]

-

-

Imaging: Image the cells using a fluorescence microscope equipped with a DAPI or UV long-pass filter set.[4][8]

Live-Cell Staining Protocol for Suspension Cells

This protocol is suitable for staining cells grown in suspension.

-

Cell Preparation:

-

Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.

-

Wash the cells twice with PBS, centrifuging after each wash.

-

Resuspend the cells to a density of 1x10⁶ cells/mL.[6]

-

-

Reagent Preparation: Prepare the ER-Tracker™ Blue-White DPX working solution as described for adherent cells.

-

Staining:

-

Add 1 mL of the working solution to the cell suspension.

-

Incubate at room temperature for 5-30 minutes.[6]

-

-

Washing:

-

Imaging: Resuspend the cells in serum-free medium or PBS for observation by fluorescence microscopy or flow cytometry.[6]

Fixation and Permeabilization

ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging. However, staining can be partially retained after fixation.

-

Fixation: After live-cell staining, cells can be fixed with 4% formaldehyde (B43269) for 10-20 minutes at 37°C.[1][9] It is important to note that this will result in a significant loss of the fluorescence signal.[4]

-

Permeabilization: For subsequent immunostaining, cells can be permeabilized with a solution of 0.2% Triton X-100 for 10 minutes.[9]

Visualizations

Experimental Workflow for Live-Cell Imaging

Caption: Workflow for staining live cells with ER-Tracker™ Blue-White DPX.

Conceptual Signaling Pathway in ER Stress Studies

Caption: Use of ER-Tracker™ in monitoring ER stress-induced changes.

Co-localization Experimental Logic

Caption: Logical workflow for co-localization studies with ER-Tracker™.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 4. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. yeasen.com [yeasen.com]

- 8. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to ER-Tracker™ Blue-White DPX: Mechanism of Action and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-Tracker™ Blue-White DPX is a vital fluorescent probe for the selective staining and visualization of the endoplasmic reticulum (ER) in living cells. This technical guide delves into the core mechanism of action of ER-Tracker™ Blue-White DPX, providing a comprehensive overview of its photophysical properties, the molecular basis for its high selectivity towards the ER, and its applications in cellular biology. Detailed experimental protocols for its use in fluorescence microscopy are provided, alongside a discussion of its utility in studying ER stress and dynamics. This document aims to serve as a critical resource for researchers employing this probe in their investigations of ER structure and function.

Introduction

The endoplasmic reticulum is a complex and dynamic organelle integral to a multitude of cellular processes, including protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The ability to visualize and track the ER in living cells is paramount to understanding its role in both normal physiology and disease states. ER-Tracker™ Blue-White DPX, a member of the Dapoxyl™ dye family, has emerged as a powerful tool for live-cell imaging of the ER due to its high selectivity, photostability, and environmentally sensitive fluorescence.[1][2] This guide provides an in-depth exploration of its mechanism of action and practical guidance for its experimental use.

Core Mechanism of Action

The efficacy of ER-Tracker™ Blue-White DPX as a selective ER probe is rooted in a combination of its chemical structure and photophysical properties.

Chemical Structure and ER Accumulation

ER-Tracker™ Blue-White DPX is a cell-permeant fluorescent dye. While its precise proprietary structure is not fully disclosed, it is described as a derivative of the Dapoxyl™ dye family.[2] Some sources also characterize it as a derivative of the BODIPY™ series dyes coupled with glibenclamide.[3][4] Its chemical makeup facilitates its passage across the plasma membrane and subsequent accumulation within the endoplasmic reticulum.[1]

The high selectivity for the ER is a key feature that distinguishes it from other organelle stains.[1] This specificity is attributed to its chemical structure, which promotes its partitioning into and retention within the unique lipid environment of the ER membranes.[1]

Environmentally Sensitive Fluorescence

A defining characteristic of ER-Tracker™ Blue-White DPX is its solvatochromism; its fluorescence emission is highly sensitive to the polarity of its local environment.[1][2] The ER membrane provides a relatively nonpolar environment compared to the cytosol. Within this hydrophobic milieu, the dye exhibits a significant increase in fluorescence quantum yield and a blue-shift in its emission spectrum.[1][2] As the polarity of the solvent increases, the fluorescence maximum shifts to longer wavelengths, and the quantum yield decreases.[2] This property is central to its function, as it results in a bright and specific staining of the ER with minimal background fluorescence from the more polar aqueous environment of the cytoplasm.

Putative Interaction with Sulfonylurea Receptors (SUR)

Several sources suggest a more specific molecular interaction contributes to the ER localization of glibenclamide-conjugated dyes. Glibenclamide is known to bind with high affinity to the sulfonylurea receptors (SUR), which are regulatory subunits of ATP-sensitive potassium (KATP) channels.[2][3] These channels are prominently found on the ER membrane.[2] It is hypothesized that the glibenclamide moiety of the tracker (B12436777) dye directs it to these SUR subunits, thereby concentrating the probe at the ER. There are three main isoforms of SUR: SUR1, SUR2A, and SUR2B, with their tissue distribution varying.[5] The specific SUR isoforms present on the ER of a given cell type could influence the staining pattern and intensity.

Quantitative Data

Photophysical Properties

ER-Tracker™ Blue-White DPX exhibits excitation at approximately 374 nm and a broad emission spectrum ranging from 430 to 640 nm.[1][6][7][8] The significant separation between the excitation and emission peaks, known as a large Stokes shift, is advantageous for fluorescence microscopy as it minimizes spectral overlap and improves signal-to-noise ratio.[2]

| Property | Value | Reference |

| Excitation Maximum (in methanol) | ~374 nm | [8] |

| Emission Maximum (in methanol) | 430-640 nm | [8] |

| Molecular Formula | C₂₆H₂₁F₅N₄O₄S | [4][8] |

| Molecular Weight | 580.53 g/mol | [4][8] |

Experimental Protocols

The following protocols are provided as a general guideline. Optimal conditions may vary depending on the cell type and experimental setup and should be determined empirically.

Reagent Preparation

-

Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[3]

-

Working Solution: On the day of the experiment, dilute the 1 mM stock solution in a serum-free medium or a suitable buffer (e.g., PBS) to a final working concentration of 100 nM to 1 µM.[3] The optimal concentration should be determined for each specific cell line to achieve bright staining with low background.

Staining Protocol for Adherent Cells

-

Grow adherent cells on sterile coverslips or in culture dishes.

-

When cells have reached the desired confluency, remove the culture medium.

-

Add the pre-warmed (37°C) ER-Tracker™ Blue-White DPX working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 5 to 30 minutes at 37°C, protected from light.[3]

-

Remove the staining solution and wash the cells twice with a fresh, pre-warmed, probe-free medium or buffer.[3]

-

The cells are now ready for live-cell imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells

-

Harvest the suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.[4]

-

Discard the supernatant and wash the cells twice with PBS.[4]

-

Resuspend the cell pellet in the ER-Tracker™ Blue-White DPX working solution to a cell density of approximately 1 x 10⁶ cells/mL.[3]

-

Incubate for 5 to 30 minutes at room temperature, protected from light.[4]

-

Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[4]

-

Wash the cells twice with PBS.[4]

-

Resuspend the cells in a serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[4]

Fixation and Permeabilization

While ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging, it is possible to fix the cells after staining. However, it is important to note that aldehyde fixation can lead to a significant loss of the fluorescence signal.[6][7]

-

After staining, fix the cells with 4% formaldehyde (B43269) in PBS for 10-20 minutes at 37°C.[2]

-

Wash the cells twice with PBS.

-

For subsequent immunostaining, cells can be permeabilized with 0.2% Triton™ X-100 for 10 minutes.[2]

Visualization and Applications

Fluorescence Microscopy

Stained cells can be visualized using a fluorescence microscope equipped with a filter set appropriate for DAPI or a UV long-pass filter.[8] The broad emission spectrum of the dye allows for some flexibility in filter selection.

Studying ER Stress

ER-Tracker™ Blue-White DPX is a valuable tool for investigating ER stress.[1] An increase in the fluorescence intensity of the dye is often indicative of the induction of ER stress.[1] This change in fluorescence has been correlated with the upregulation of key markers of the Unfolded Protein Response (UPR), a signaling pathway activated by ER stress.[1]

Co-localization Studies

The unique spectral properties of ER-Tracker™ Blue-White DPX make it suitable for multiplexing experiments with other fluorescent probes to simultaneously visualize multiple organelles.[1] This allows for the study of dynamic interactions and spatial relationships between the ER and other cellular structures, such as mitochondria.[1]

Mandatory Visualizations

Caption: Proposed mechanism of action for ER-Tracker™ Blue-White DPX.

Caption: General experimental workflow for using ER-Tracker™ Blue-White DPX.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]

- 6. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]

- 7. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 8. Thermo ER-Tracker™ Blue-White DPX, for live-cell imaging 内质网蓝色荧光探针 - 上海懋康生物科技有限公司 [maokangbio.com]

ER-Tracker™ Blue-White DPX: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties and applications of ER-Tracker™ Blue-White DPX, a fluorescent probe designed for the selective staining of the endoplasmic reticulum (ER) in live cells. This document details the probe's photophysical characteristics, provides comprehensive experimental protocols, and explores its utility in studying ER-related cellular processes.

Core Spectral and Photophysical Properties

ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family, which is characterized by high molar extinction coefficients and quantum yields.[1] While specific quantitative values for ER-Tracker™ Blue-White DPX are not publicly available, the general properties of Dapoxyl™ dyes indicate a high level of fluorescence efficiency. The probe is notably photostable, making it well-suited for time-lapse microscopy and prolonged imaging sessions.[2]

A key feature of ER-Tracker™ Blue-White DPX is its environmental sensitivity.[1][3] Its fluorescence emission spectrum is dependent on the polarity of its local environment.[1] This solvatochromic property results in a broad emission range and is attributed to the probe's localization within the unique lipid environment of the ER membrane. As the polarity of the solvent increases, the fluorescence maximum shifts to longer wavelengths, and the quantum yield decreases.[1]

Table 1: Spectral Properties of ER-Tracker™ Blue-White DPX

| Property | Value | Notes |

| Excitation Maximum (λex) | ~374 nm | Can be excited with a standard DAPI filter set. |

| Emission Maximum (λem) | 430 - 640 nm | Emission is environmentally sensitive and broad. A long-pass DAPI filter is recommended for visualization.[4] |

| Molar Extinction Coefficient (ε) | Not specified. | Dapoxyl™ dyes are known for high extinction coefficients.[1][5] |

| Quantum Yield (Φ) | Not specified. | Dapoxyl™ dyes are known for high quantum yields, which decrease with increasing solvent polarity.[1][3] |

| Stokes Shift | Large | The significant separation between excitation and emission maxima is a characteristic of Dapoxyl™ dyes.[1] |

Mechanism of Action and Cellular Localization

ER-Tracker™ Blue-White DPX is a cell-permeant dye that selectively accumulates in the endoplasmic reticulum of living cells.[1] Its mechanism of action is based on its chemical structure, which facilitates its partitioning into and binding within the ER membranes. This high selectivity allows for precise visualization of the intricate network of ER tubules and cisternae, with minimal staining of other organelles such as mitochondria.

Experimental Protocols

The following protocols provide a general guideline for staining live cells with ER-Tracker™ Blue-White DPX. Optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation

-

Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM solution in dimethyl sulfoxide (B87167) (DMSO).[1]

-

Working Solution: On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable buffer, such as pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS), to a final concentration of 100 nM to 1 µM.[3][5] It is recommended to determine the optimal concentration for each specific cell line and application.

Staining Protocol for Adherent Cells

-

Grow cells on coverslips or in glass-bottom dishes.

-

When cells have reached the desired confluency, remove the culture medium.

-

Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells.

-

Incubate for 15-30 minutes at 37°C.[1]

-

Remove the staining solution.

-

Wash the cells two to three times with fresh, pre-warmed, probe-free buffer.

-

The cells are now ready for imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in the pre-warmed ER-Tracker™ Blue-White DPX working solution.

-

Incubate for 15-30 minutes at 37°C.

-

Centrifuge the cells to pellet them and remove the staining solution.

-

Wash the cells by resuspending them in fresh, pre-warmed, probe-free buffer and centrifuging again. Repeat this wash step twice.

-

Resuspend the final cell pellet in the desired buffer for imaging.

Fixation (Optional)

Staining patterns of ER-Tracker™ Blue-White DPX are partially retained after formaldehyde (B43269) fixation.[1] However, a significant loss of fluorescence signal is expected.[4] If fixation is required, it should be performed after the staining and washing steps.

Visualization and Imaging

ER-Tracker™ Blue-White DPX can be visualized using a fluorescence microscope equipped with a filter set appropriate for DAPI. A long-pass DAPI filter is recommended to capture the broad emission spectrum.[4]

Application in Studying ER Stress and the Unfolded Protein Response (UPR)

The endoplasmic reticulum is a central player in protein folding and quality control. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis or, if the stress is too severe, trigger apoptosis.

The fluorescence intensity of ER-Tracker™ Blue-White DPX has been observed to increase under conditions of ER stress, providing a tool to monitor this cellular state. The UPR is mediated by three main ER-transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

Below is a diagram illustrating the major signaling pathways of the Unfolded Protein Response.

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Experimental Workflow Diagram

The following diagram outlines the general workflow for staining live cells with ER-Tracker™ Blue-White DPX.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]

- 3. Thermo ER-Tracker™ Blue-White DPX, for live-cell imaging 内质网蓝色荧光探针 - 上海懋康生物科技有限公司 [maokangbio.com]

- 4. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

ER-Tracker™ Blue-White DPX: A Technical Guide for Endoplasmic Reticulum Imaging

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the use of ER-Tracker™ Blue-White DPX for the fluorescent labeling and imaging of the endoplasmic reticulum (ER) in live cells.

Core Principles and Mechanism of Action

ER-Tracker™ Blue-White DPX is a cell-permeant fluorescent probe highly selective for the endoplasmic reticulum. It is a member of the Dapoxyl™ (DPX) dye family, known for their large Stokes shifts and environmental sensitivity.[1] The probe's selectivity for the ER is conferred by its glibenclamide component, which binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels prominently located on the ER membrane.[1][2] This specific binding allows for precise and robust staining of the ER with minimal off-target localization to other organelles like mitochondria, a common issue with other ER stains such as DiOC6(3).[1][3]

The fluorescence of ER-Tracker™ Blue-White DPX is sensitive to the polarity of its environment.[1][4] As the polarity of the solvent increases, the emission maximum shifts to longer wavelengths, and the quantum yield decreases.[1][3] This property contributes to its strong fluorescence when sequestered within the unique lipid environment of the ER.

Photophysical Properties

ER-Tracker™ Blue-White DPX exhibits a broad emission spectrum, a characteristic feature of DPX dyes. This allows for some flexibility in detection, although a long-pass DAPI filter is generally recommended for optimal signal acquisition.[3][5]

| Property | Value | Reference |

| Excitation Peak | ~372-374 nm | [3][5][6][7] |

| Emission Range | 430 - 640 nm | [3][4][5][7] |

| Emission Peak | ~485-557 nm | [6][8] |

| Stokes Shift | ~185 nm | [6] |

| Molecular Weight | 580.53 g/mol | [1][3][8] |

| Molecular Formula | C26H21F5N4O4S | [3][8] |

Experimental Protocols

The following protocols are generalized guidelines and should be optimized for specific cell types and experimental conditions.

Reagent Preparation

-

Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in anhydrous dimethylsulfoxide (DMSO).[1] Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the solution at the bottom.

-

Working Solution: Prepare a working solution by diluting the 1 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg), to a final concentration of 100 nM to 1 µM.[1][2][3] The optimal concentration should be determined empirically.

Staining Protocol for Adherent Cells

-

Grow cells on sterile coverslips or in culture dishes.

-

Remove the culture medium and wash the cells once with pre-warmed HBSS/Ca/Mg.

-

Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.[1][9]

-

Remove the staining solution and wash the cells twice with fresh, probe-free medium.[1]

-

The cells are now ready for imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells

-

Centrifuge the cell suspension at approximately 400 x g for 3-5 minutes to pellet the cells.

-

Discard the supernatant and wash the cells twice with pre-warmed HBSS/Ca/Mg.

-

Resuspend the cells in the pre-warmed ER-Tracker™ Blue-White DPX working solution at a density of approximately 1x10^6 cells/mL.

-

Incubate for 15-30 minutes at 37°C.[9]

-

Centrifuge the cells to remove the staining solution.

-

Wash the cells twice with fresh, probe-free medium.[9]

-

Resuspend the cells in fresh medium for analysis by fluorescence microscopy or flow cytometry.

Fixation and Permeabilization

ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging. However, the signal can be partially retained after formaldehyde (B43269) fixation.[1][7]

-

Fixation: After staining, cells can be fixed with a 4% formaldehyde solution in PBS for 10-20 minutes at 37°C.[1][10] Shorter fixation times (e.g., 2 minutes) may also be effective.[9] It is important to note that significant signal loss can occur upon fixation.[5]

-

Permeabilization: For subsequent immunostaining, cells can be permeabilized with a solution of 0.2% Triton™ X-100 in PBS for 10 minutes.[1][10] However, permeabilization is generally not recommended as it can lead to further loss of the fluorescent signal.[1]

Visualization and Data Interpretation

Caption: Experimental workflow for staining cells with ER-Tracker™ Blue-White DPX.

The specific localization of ER-Tracker™ Blue-White DPX to the endoplasmic reticulum is driven by the interaction of its glibenclamide moiety with sulfonylurea receptors (SUR) on the ER membrane.

Caption: Selective binding of ER-Tracker™ Blue-White DPX to the ER.

Applications in Research

ER-Tracker™ Blue-White DPX is a valuable tool for a variety of research applications, including:

-

Live-cell imaging of ER morphology and dynamics: Its photostability and selectivity make it ideal for time-lapse microscopy to study ER reorganization during cellular processes like mitosis and apoptosis.[4]

-

Co-localization studies: It can be used in conjunction with other fluorescent probes to investigate the spatial relationships and interactions between the ER and other organelles, such as mitochondria.[4]

-

ER stress analysis: The dye can be used to visualize morphological changes in the ER associated with the unfolded protein response (UPR) and ER stress.[4]

-

Drug discovery: It can be employed in high-content screening assays to assess the effects of compounds on ER structure and function.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thermo ER-Tracker™ Blue-White DPX, for live-cell imaging 内质网蓝色荧光探针 - 上海懋康生物科技有限公司 [maokangbio.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. Invitrogen this compound, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 7. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

ER-Tracker Blue-White DPX for live-cell imaging of endoplasmic reticulum

An In-depth Technical Guide to ER-Tracker™ Blue-White DPX for Live-Cell Imaging of the Endoplasmic Reticulum

Overview

ER-Tracker™ Blue-White DPX is a cell-permeant fluorescent probe designed for the highly selective labeling of the endoplasmic reticulum (ER) in living cells.[1][2] As a member of the Dapoxyl™ (DPX) dye family, it is a photostable and environmentally sensitive probe, making it a valuable tool for researchers studying the structure, function, and dynamic processes of the ER.[1][3][4] At recommended low concentrations, the dye exhibits low cytotoxicity, allowing for prolonged time-lapse imaging of ER dynamics without significantly impacting cell health.[1][4][5][] Unlike other common ER stains, it rarely labels mitochondria, ensuring high specificity for the target organelle.[1]

Mechanism of Action

The precise mechanism for the high selectivity of ER-Tracker™ Blue-White DPX for the endoplasmic reticulum is based on its physicochemical properties.[4] The probe's chemical structure and hydrophobicity are thought to facilitate its passive diffusion across the plasma membrane and subsequent accumulation within the unique, cholesterol-poor lipid environment of the ER membranes.[4]

ER-Tracker™ Blue-White DPX is not a conjugate of glibenclamide and therefore does not bind to the sulfonylurea receptors of ATP-sensitive K+ channels, which is the targeting mechanism for ER-Tracker™ Green and Red dyes.[1][2]

A key feature of the Dapoxyl™ dye family is its environmental sensitivity.[1][4] As the polarity of the dye's local environment increases, its fluorescence emission maximum shifts to longer wavelengths, and its quantum yield decreases.[1][4] This property contributes to its fluorescence characteristics once localized within the ER membrane.[4] Upon excitation, the probe's fluorescence can be detected over a broad range, which is dependent on the local environment within the ER.[2][3][4]

Technical Data

The quantitative specifications for ER-Tracker™ Blue-White DPX are summarized below, providing essential data for experimental planning and execution.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₆H₂₁F₅N₄O₄S | [4][7] |

| Molecular Weight | 580.53 g/mol | [1][7] |

| Excitation (Ex) | ~374 nm | [1][2][3][8] |

| Emission (Em) | 430 - 640 nm (Environment-sensitive) | [2][3][4][8] |

| Recommended Filter | Long-pass DAPI | [2][3][8] |

| Supplied As | 1 mM solution in anhydrous DMSO | [1] |

| Working Concentration | 100 nM - 1 µM | [1][5][7] |

| Photostability | High; suitable for prolonged imaging | [2][3][4] |

| Cytotoxicity | Low at recommended concentrations | [1][2][5] |

| Storage Conditions | ≤–20°C; Protect from light and moisture | [1][3][5] |

Experimental Protocols

Effective staining requires careful preparation and adherence to optimized protocols. The following sections provide detailed methodologies for reagent preparation and staining of both adherent and suspension cells.

Reagent Preparation

-

Stock Solution Handling : ER-Tracker™ Blue-White DPX is supplied as a 1 mM stock solution in DMSO.[1] Before use, allow the vial to warm to room temperature and briefly centrifuge it to collect the solution at the bottom.[1] To maintain stability, avoid repeated freeze-thaw cycles.[1][5]

-

Working Solution Preparation : Dilute the 1 mM stock solution to a final working concentration of 100 nM to 1 µM.[1][5] This dilution should be done in a suitable buffer, such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or serum-free cell culture medium.[1][5][7] The optimal concentration may vary between cell types and should be determined empirically.

Staining Protocol for Adherent Cells

-

Grow adherent cells on sterile coverslips or in an appropriate cell culture imaging dish.[5][7]

-

When cells reach the desired confluency, remove the culture medium.[1]

-

Gently rinse the cells once with a physiological buffer (e.g., HBSS).[1]

-

Add the pre-warmed ER-Tracker™ working solution to the cells, ensuring the entire surface is covered.[1]

-

Incubate the cells for 15 to 30 minutes at 37°C, protected from light.[1]

-

Remove the staining solution and replace it with fresh, probe-free culture medium.[1]

-

The cells are now ready for live-cell imaging using a fluorescence microscope equipped with a DAPI or UV long-pass filter set.[2][3][8]

Staining Protocol for Suspension Cells

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 1000 x g for 3-5 minutes).[5][7] Discard the supernatant.

-

Wash the cells by resuspending the pellet in PBS, followed by another centrifugation step. Repeat the wash once.[5][7]

-

Resuspend the cell pellet in fresh medium or PBS to a density of approximately 1 x 10⁶ cells/mL.[5][7]

-

Add the ER-Tracker™ working solution to the cell suspension and incubate for 15 to 30 minutes at 37°C (or room temperature), protected from light.[1][5][7]

-

Pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes) and discard the supernatant.[5][7]

-

Wash the cells twice with PBS to remove any unbound probe.[5][7]

-

Resuspend the final cell pellet in fresh medium or PBS for analysis by fluorescence microscopy or flow cytometry.[5][7]

Optional Post-Staining Fixation

While ER-Tracker™ Blue-White DPX is optimized for live-cell imaging, the staining pattern can be partially preserved after fixation.[1][3] However, be aware that significant loss of the fluorescence signal is expected.[3]

-

After staining live cells as described above, fix the cells with a 4% formaldehyde (B43269) solution in PBS for 10-20 minutes at 37°C.[1][9]

-

Wash the fixed cells twice with a suitable buffer (e.g., PBS).[9]

-

If subsequent immunofluorescence is required, cells can be permeabilized with a solution of 0.2% Triton™ X-100 for 10 minutes.[9]

-

The cells can now be imaged or processed for further staining protocols.

Applications in Research

The unique properties of ER-Tracker™ Blue-White DPX make it suitable for a variety of research applications, including:

-

Real-time visualization of ER morphology, including the intricate network of tubules and cisternae in living cells.[4]

-

Studying ER dynamics during cellular processes such as cell division, migration, and apoptosis.[4][]

-

Investigating ER stress responses by observing morphological changes in the organelle.[4]

-

Co-localization studies in conjunction with other fluorescent probes to analyze the spatial and functional relationships between the ER and other organelles like mitochondria.[4]

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Invitrogen ER-Tracker Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Thermo (Invitrogen) ER-Tracker™ Blue-White DPX, for live-cell imaging – 集麒生物 [jiqibio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

ER-Tracker™ Blue-White DPX: A Technical Guide to its High Selectivity for the Endoplasmic Reticulum

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the high selectivity of ER-Tracker™ Blue-White DPX for the endoplasmic reticulum (ER). We delve into the available data on its performance, provide detailed experimental protocols for its application, and visualize key concepts to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Principles of ER Selectivity

ER-Tracker™ Blue-White DPX is a fluorescent probe designed for the specific staining and visualization of the endoplasmic reticulum in living cells.[1][][3] Its high selectivity is a key advantage over older, less specific dyes such as DiOC6(3), which can also accumulate in mitochondria.[1][4] The precise mechanism of its selective accumulation in the ER is thought to be driven by a combination of its chemical structure and the unique biophysical properties of the ER membrane.[1]

The probe's chemical structure is believed to facilitate its partitioning into the lipid-rich environment of the ER membrane.[1] The endoplasmic reticulum has a distinct lipid composition, which may contribute to the preferential accumulation of the dye.[1] ER-Tracker™ Blue-White DPX belongs to the Dapoxyl™ dye family, which are known to be environmentally sensitive.[1][4] This means their fluorescence properties, such as emission wavelength and quantum yield, are influenced by the polarity of their immediate surroundings.[1][4] This characteristic can be advantageous for studying changes in the ER environment, such as during ER stress.

Data on Selectivity and Spectral Properties

| Property | Description | Citation |

| Target Organelle | Endoplasmic Reticulum | [1][][3] |

| Selectivity | High selectivity for the ER over other organelles. | [1][5] |

| Mitochondrial Cross-Reactivity | Minimal to no staining of mitochondria at recommended concentrations. | [4] |

| Excitation Wavelength | ~374 nm | [1] |

| Emission Wavelength | 430 - 640 nm (environment-sensitive) | [1][3] |

| Recommended Filter | Long-pass DAPI | [3][4] |

| Photostability | High | [1] |

| Cell Permeability | Cell-permeant, suitable for live-cell imaging. | [5] |

Experimental Protocols

The following are detailed methodologies for the use of ER-Tracker™ Blue-White DPX in live-cell imaging.

Reagent Preparation

-

Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).

-

Working Solution: On the day of the experiment, prepare a fresh working solution by diluting the 1 mM stock solution in a suitable buffer, such as serum-free cell culture medium or phosphate-buffered saline (PBS), to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically for each cell type and experimental setup to achieve bright staining with low background.

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile glass coverslips or in glass-bottom dishes suitable for fluorescence microscopy.

-

When cells have reached the desired confluency, remove the culture medium.

-

Wash the cells once with pre-warmed (37°C) PBS.

-

Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed, probe-free culture medium or PBS to remove any unbound dye.

-

The cells are now ready for imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells

-

Harvest the suspension cells by centrifugation at a low speed (e.g., 100-200 x g) for 5 minutes.

-

Resuspend the cell pellet in pre-warmed, serum-free culture medium or PBS.

-

Add the ER-Tracker™ Blue-White DPX working solution to the cell suspension.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light, with occasional gentle agitation.

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in fresh, pre-warmed, probe-free culture medium or PBS.

-

Repeat the wash step (centrifugation and resuspension) two more times.

-

After the final wash, resuspend the cells in the desired imaging medium.

Fixation (Optional)

ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging. However, cells can be fixed after staining, although some signal loss may occur.[3]

-

After staining, wash the cells as described above.

-

Fix the cells with a 3.7% formaldehyde (B43269) solution in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

The cells can then be processed for further immunofluorescence or other applications.

Visualizations

Proposed Mechanism of ER Localization

The following diagram illustrates the proposed mechanism by which ER-Tracker™ Blue-White DPX selectively accumulates in the endoplasmic reticulum.

Caption: Proposed mechanism of ER-Tracker™ Blue-White DPX localization.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the general experimental workflow for staining and imaging live cells with ER-Tracker™ Blue-White DPX.

References

- 1. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]

- 3. Invitrogen™ ER-Tracker™ Blue-White DPX, for live-cell imaging | Fisher Scientific [fishersci.ca]

- 4. Thermo (Invitrogen) ER-Tracker™ Blue-White DPX, for live-cell imaging – 集麒生物 [jiqibio.com]

- 5. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - JP [thermofisher.com]

Unveiling the Photostability of ER-Tracker Blue-White DPX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of ER-Tracker Blue-White DPX, with a specific focus on its photostability, a critical attribute for researchers engaged in live-cell imaging and dynamic cellular studies. This document provides a comprehensive overview of the probe's mechanism of action, detailed experimental protocols, and a summary of its performance characteristics.

Introduction to this compound

This compound is a cell-permeant fluorescent probe designed for the highly selective labeling of the endoplasmic reticulum (ER) in living cells. Its utility in visualizing the intricate and dynamic structure of the ER makes it an invaluable tool in cell biology, particularly for studies involving ER stress, calcium homeostasis, and protein synthesis and trafficking. A key feature of this dye, as highlighted by manufacturers, is its notable photostability, which allows for prolonged imaging sessions, such as time-lapse microscopy, with minimal signal degradation.

Mechanism of Action and Spectral Properties

The precise chemical structure of this compound is not consistently disclosed across all sources, with some indicating it is a member of the Dapoxyl™ dye family and others describing it as a BODIPY™ derivative. However, the targeting mechanism is consistently attributed to a glibenclamide moiety. Glibenclamide is known to bind to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the membrane of the endoplasmic reticulum. This targeted binding results in the accumulation of the fluorophore within the ER, enabling its visualization.

Below is a diagram illustrating the proposed targeting mechanism.

Caption: Targeting mechanism of this compound.

The spectral properties of this compound are summarized in the table below. It is noteworthy that this dye is described as an environmentally sensitive probe, meaning its emission spectrum can be influenced by the polarity of its local environment.[1]

| Property | Value | Source |

| Excitation Wavelength (Ex) | ~374 nm | [2][3] |

| Emission Wavelength (Em) | 430 - 640 nm | [2][3] |

| Recommended Filter Set | DAPI or UV longpass | [2][4] |

Photostability of this compound

This compound is consistently described as a "photostable" probe, a characteristic that makes it well-suited for demanding imaging applications like time-lapse microscopy and 3D reconstruction.[1][2][3] This photostability minimizes the rate of photobleaching, the irreversible destruction of a fluorophore under illumination, thereby preserving the fluorescent signal over extended periods of observation.

While qualitative descriptions of its high photostability are readily available, specific quantitative data, such as the photobleaching quantum yield or fluorescence half-life under defined illumination conditions, are not publicly provided in the reviewed literature. For comparative purposes, researchers may need to perform their own photostability assessments against other fluorophores under their specific experimental conditions.

Experimental Protocols

General Staining Protocol for Live Adherent Cells

This protocol is a synthesis of methodologies provided by various manufacturers.[5][6] Optimal conditions may vary depending on the cell type and experimental setup.

Caption: General workflow for staining live adherent cells.

Materials:

-

This compound stock solution (typically 1 mM in DMSO)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Live cells cultured on coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Prepare Working Solution: Dilute the this compound stock solution in serum-free medium or PBS to the desired working concentration (typically in the range of 100 nM to 1 µM).

-

Cell Preparation: Remove the culture medium from the cells grown on coverslips.

-

Staining: Add the pre-warmed working solution to the cells, ensuring the entire surface of the coverslip is covered.

-

Incubation: Incubate the cells at 37°C for 15 to 30 minutes, protected from light.

-

Washing: Aspirate the staining solution and wash the cells twice with fresh, pre-warmed medium to remove any unbound dye.

-

Imaging: Mount the coverslip and immediately visualize the stained ER using a fluorescence microscope equipped with a DAPI or UV longpass filter set.

Note on Fixation: While the dye is primarily intended for live-cell imaging, some fluorescence may be retained after fixation with formaldehyde (B43269).[2][7] However, significant signal loss is expected.

Protocol for Assessing Photostability

To quantitatively assess the photostability of this compound in your experimental setup, a time-lapse imaging experiment can be performed to measure the rate of photobleaching.

Caption: Workflow for measuring photobleaching and assessing photostability.

Procedure:

-

Sample Preparation: Prepare live cells stained with this compound as described in the general staining protocol.

-

Microscope Setup:

-

Use a consistent illumination source and power setting throughout the experiment.

-

Set the camera exposure time and gain to levels that provide a good initial signal-to-noise ratio without saturation.

-

-

Image Acquisition:

-

Select a region of interest (ROI) within a well-stained cell.

-

Acquire a time-lapse series of images of the ROI. The frequency and duration of image acquisition will depend on the observed rate of photobleaching. For a highly stable dye, longer intervals and a longer total acquisition time may be necessary.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting this value from the ROI measurements.

-

Normalize the intensity values to the initial intensity (at time t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

From the resulting decay curve, the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be determined.

-

Data Summary

The following table summarizes the key characteristics of this compound based on the available technical and product information.

| Parameter | Description | Source |

| Target Organelle | Endoplasmic Reticulum | [1][2] |

| Cell Permeability | Cell-permeant, suitable for live-cell staining | [6][7] |

| Mechanism of Targeting | Glibenclamide moiety binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER | [5][6] |

| Photostability | Qualitatively described as high; suitable for time-lapse imaging | [1][2][3] |

| Toxicity | Low toxicity at recommended working concentrations | [5][6] |

| Fixability | Partial fluorescence retention after formaldehyde fixation, but significant signal loss occurs | [2][7] |

| Solvent for Stock Solution | DMSO | [5][7] |

| Storage Conditions | ≤ -20°C, protect from light and moisture | [5][6] |

Conclusion

References

- 1. Sensitive imaging of Endoplasmic reticulum (ER) autophagy with an acidity-reporting ER-Tracker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. picoquant.com [picoquant.com]

- 3. researchgate.net [researchgate.net]

- 4. Photobleaching Assays (FRAP & FLIP) to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | Benchchem [benchchem.com]

An In-depth Technical Guide to ER-Tracker Blue-White DPX and the Dapoxyl Dye Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a pivotal organelle, central to cellular functions such as protein synthesis, folding, and calcium homeostasis. Accurate visualization of its dynamic structure is crucial for advancing research in cell biology and drug development. This guide provides a comprehensive technical overview of ER-Tracker Blue-White DPX, a fluorescent probe from the Dapoxyl dye family, specifically engineered for the selective labeling of the ER in live cells. We will explore its photophysical properties, detail experimental protocols, and discuss the broader characteristics and applications of the Dapoxyl dye family, offering a thorough resource for its effective utilization.

Introduction: The Dapoxyl Dye Family

The Dapoxyl dye family comprises a class of environmentally sensitive fluorophores. Their defining characteristic is a significant shift in fluorescence emission based on the polarity of their local environment. This solvatochromism, combined with high fluorescence quantum yields, large Stokes shifts, and excellent photostability, makes them powerful tools for probing molecular and cellular environments. These properties are derived from their 'push-pull' electronic structure, which facilitates intramolecular charge transfer upon excitation.

This compound: A Specific Probe for the Endoplasmic Reticulum

This compound is a cell-permeant fluorescent stain designed for the highly selective labeling of the endoplasmic reticulum in living cells. Its chemical structure, N-[2-[[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]sulfonylamino]ethyl]-2,3,4,5,6-pentafluorobenzamide, is based on the Dapoxyl scaffold.

Mechanism of Selectivity

The high selectivity of this compound for the endoplasmic reticulum is attributed to its specific physicochemical properties. As an amphipathic and moderately lipophilic cation, it preferentially accumulates in the unique lipid environment of the ER, which is rich in zwitterionic lipid head-groups and has a lower cholesterol content compared to other cellular membranes. This allows for clear visualization of the ER's intricate network with minimal off-target staining.

Photophysical and Spectral Properties

The quantitative photophysical and spectral characteristics of this compound are summarized below. Its environmental sensitivity leads to a broad emission spectrum, a feature that can be leveraged in advanced imaging applications.

| Property | Value |

| Excitation Maximum (Ex) | ~374 nm |

| Emission Maximum (Em) | 430 - 640 nm (environment-dependent) |

| Molar Extinction Coefficient (ε) | ~24,000 cm⁻¹M⁻¹ |

| Recommended Filter Set | DAPI (350/450 nm) |

| Molecular Formula | C₂₆H₂₁F₅N₄O₄S |

| Molecular Weight | 580.53 g/mol |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in live-cell imaging. Optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation

-

Stock Solution: this compound is typically supplied as a 1 mM solution in DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

-

Working Solution: On the day of the experiment, prepare a working solution by diluting the 1 mM stock solution in a suitable buffer, such as pre-warmed (37°C) serum-free medium or Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium. The recommended final working concentration is between 100 nM and 1 µM. The optimal concentration should be determined empirically for each cell type.

Staining Protocol for Adherent Cells

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

-

Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed HBSS.

-

Staining: Add the pre-warmed working solution to the cells, ensuring the entire surface is covered. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Post-Staining Wash: Aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed, probe-free buffer or medium to remove unbound dye and reduce background fluorescence.

-

Imaging: The cells are now ready for imaging under a fluorescence microscope using a DAPI filter set.

Post-Staining Fixation (Optional)

While this compound is primarily for live-cell imaging, it is possible to fix the cells after staining. However, a significant reduction in fluorescence intensity (40-70%) is expected.

-

Fixation: After the post-staining wash, add 4% formaldehyde (B43269) in PBS and incubate for 10-20 minutes at 37°C.

-

Permeabilization: If subsequent immunocytochemistry is required, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes. Note that permeabilization may further reduce the dye's signal.

-

Washing: Wash the cells twice with PBS before proceeding with further staining or imaging.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and logical flows.

Applications in Research and Drug Development

Visualizing ER Morphology and Dynamics

The primary application of this compound is the high-resolution visualization of the ER's tubular and cisternal structures in living cells. This enables the study of dynamic processes such as ER network formation, fission, and fusion events, and interactions with other organelles.

Studying the Unfolded Protein Response (UPR)

ER stress, caused by an accumulation of unfolded or misfolded proteins, triggers a complex signaling network known as the Unfolded Protein Response (UPR). This response can lead to adaptation and survival, or to apoptosis if the stress is prolonged. This compound can be used to visualize the morphological changes in the ER that are characteristic of ER stress, providing a cellular context for molecular UPR pathway studies.

Conclusion

This compound, as a distinguished member of the Dapoxyl dye family, offers researchers a robust and highly selective tool for the investigation of the endoplasmic reticulum in living cells. Its unique photophysical properties, coupled with straightforward experimental protocols, enable a wide range of applications, from fundamental studies of ER dynamics to the investigation of disease-related pathways such as the UPR. This guide provides the foundational knowledge for the successful application of this powerful fluorescent probe in diverse research and development settings.

An In-depth Technical Guide to the Cytotoxicity of ER-Tracker™ Blue-White DPX in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Blue-White DPX is a fluorescent probe widely utilized for the selective staining and visualization of the endoplasmic reticulum (ER) in living cells.[][2] Its utility in real-time imaging of ER morphology and dynamics is well-established.[3] However, the introduction of any exogenous agent into live cells necessitates a thorough understanding of its potential cytotoxic effects to ensure the integrity and validity of experimental data. This technical guide provides a comprehensive overview of the known cytotoxicity profile of ER-Tracker™ Blue-White DPX, details experimental protocols for its assessment, and explores the cellular signaling pathways that may be implicated in its biological activity.

ER-Tracker™ Blue-White DPX is a cell-permeant dye that is a derivative of the Dapoxyl™ family, which is known for its environmental sensitivity.[3][4] While product literature frequently states that the dye is non-toxic to cells at low concentrations, a detailed, quantitative assessment is crucial for rigorous scientific inquiry.[5][6] This guide aims to equip researchers with the necessary information to effectively evaluate and mitigate the potential cytotoxic impact of this probe in their live-cell imaging experiments.

Mechanism of Action of ER-Tracker™ Blue-White DPX

ER-Tracker™ Blue-White DPX is a derivative of a BODIPY series dye coupled with Glibenclamide.[5][6] Glibenclamide is known to bind to ATP-dependent K+ channels, which are prominently located on the endoplasmic reticulum.[4][5] This targeted binding mechanism confers the high selectivity of the dye for the ER over other organelles like mitochondria.[2][4]

The fluorescent properties of ER-Tracker™ Blue-White DPX are environmentally sensitive.[3][4] An increase in the polarity of its microenvironment can cause a shift in its fluorescence emission to longer wavelengths and a decrease in its quantum yield.[4] This characteristic can be harnessed to study changes in the ER environment, such as those occurring during ER stress.[3]

Cytotoxicity Profile of ER-Tracker™ Blue-White DPX

Data on Cytotoxicity

The following table summarizes the available qualitative and comparative data on the cytotoxicity of ER-Tracker™ Blue-White DPX and related compounds.

| Probe/Compound | Cell Type(s) | Cytotoxicity Metric | Finding | Citation |

| ER-Tracker™ Blue-White DPX | Various | General Statement | Non-toxic to cells at low concentrations. | [5][6] |

| Coumarin-based ER Probes | HeLa and GM07373 | IC50 | 205 to 252 µM | [] |

Note: The IC50 values for coumarin-based ER probes are provided for comparative purposes only and do not represent the cytotoxicity of ER-Tracker™ Blue-White DPX.

Experimental Protocols for Cytotoxicity Assessment

To quantitatively assess the cytotoxicity of ER-Tracker™ Blue-White DPX in a specific experimental model, a panel of standard assays is recommended.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of ER-Tracker™ Blue-White DPX (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11]

Protocol:

-

Cell Treatment: Treat cells with ER-Tracker™ Blue-White DPX as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle detachment method to maintain membrane integrity.[11]

-

Cell Washing: Wash the cells with cold PBS.[11]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11]

-

Staining: Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[11][12]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

-

Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[12]

Signaling Pathways and Logical Relationships

ER Stress and the Unfolded Protein Response (UPR)

The fluorescence intensity of ER-Tracker™ Blue-White DPX has been observed to increase under conditions of ER stress.[3] This suggests a potential link between the probe and the Unfolded Protein Response (UPR), a cellular signaling network activated by the accumulation of unfolded or misfolded proteins in the ER.[3][13][14] The UPR is initiated by three ER-transmembrane sensors: IRE1, PERK, and ATF6.[14]

Studies have shown a correlation between increased ER-Tracker™ Blue-White DPX fluorescence and the upregulation of key UPR markers, including GRP78 (also known as BiP), phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and CHOP.[3] This suggests that at certain concentrations or under specific conditions, the dye may induce or exacerbate ER stress, leading to the activation of the PERK branch of the UPR.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a logical workflow for assessing the cytotoxicity of ER-Tracker™ Blue-White DPX.

Conclusion

ER-Tracker™ Blue-White DPX is an invaluable tool for live-cell imaging of the endoplasmic reticulum. While generally considered to have low toxicity at working concentrations, this guide highlights the importance of empirical validation of its cytotoxic profile in the specific context of each research study. The provided protocols for standard cytotoxicity assays and the elucidation of the potential involvement of the UPR pathway offer a framework for researchers to conduct a thorough assessment. By carefully evaluating the impact of ER-Tracker™ Blue-White DPX on cell health, scientists and drug development professionals can ensure the generation of reliable and reproducible data, ultimately advancing our understanding of the intricate role of the endoplasmic reticulum in cellular function and disease.

References

- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Annexin V Staining Protocol [bdbiosciences.com]

- 13. Activation of cell surface GRP78 decreases endoplasmic reticulum stress and neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

ER-Tracker™ Blue-White DPX: A Technical Guide to Solubility, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of ER-Tracker™ Blue-White DPX, a fluorescent probe for the endoplasmic reticulum (ER) in live cells. Adherence to these guidelines is crucial for obtaining reliable and reproducible results in research and drug development applications.

Core Properties and Specifications

ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum.[1][2] It is a member of the Dapoxyl™ (DPX) dye family, which are known for their environment-sensitive fluorescence.[1][3] This property results in a shift in the fluorescence emission maximum to longer wavelengths with increasing solvent polarity.[3][4] The dye is a derivative of the BODIPY™ series coupled with Glibenclamide, which targets the sulfonylurea receptors of ATP-sensitive K+ channels prominent on the ER.[1][5][6]

| Property | Value | Source |

| Molecular Formula | C26H21F5N4O4S | [5][6] |

| Molecular Weight | 580.53 g/mol | [5][6] |

| Excitation (Ex) | ~374 nm (in Methanol) | [2][3] |

| Emission (Em) | 430-640 nm (in Methanol) | [2][3][4] |

| Appearance | Light yellow to yellow solid | [6] |

Solubility

Proper dissolution of ER-Tracker™ Blue-White DPX is critical for the preparation of stock and working solutions. The recommended solvent is high-quality, anhydrous dimethylsulfoxide (DMSO).[1]

| Solvent | Concentration | Preparation Notes | Source |

| DMSO | 5 mg/mL (8.61 mM) | Ultrasonic and warming and heat to 60°C may be required. Use newly opened DMSO as hygroscopic DMSO can impact solubility. | [5][6] |

| DMSO | 1 mM | To prepare a 1 mM stock solution, dissolve 100 µg of ER-Tracker™ in 128 µL of DMSO. | [6] |

Storage and Stability

Correct storage of ER-Tracker™ Blue-White DPX is essential to maintain its fluorescence and targeting capabilities. Both the solid form and stock solutions require specific storage conditions to prevent degradation.

| Form | Storage Temperature | Duration | Storage Conditions | Source |

| Solid | 4°C | As specified by manufacturer | Sealed, away from moisture and light. | [5][6] |

| Solid | -5°C to -30°C | As specified by manufacturer | Protect from light. | [7][8][9] |

| In Solvent (DMSO) | -20°C | 1 month | Sealed, away from moisture and light. Avoid repeated freeze-thaw cycles. | [1][5][6] |

| In Solvent (DMSO) | -80°C | 6 months | Sealed, away from moisture and light. Avoid repeated freeze-thaw cycles. | [5][6] |

Experimental Protocols

The following are generalized protocols for staining live cells with ER-Tracker™ Blue-White DPX. Optimization may be required depending on the cell type and experimental conditions.

Preparation of Staining Solution

-

Prepare Stock Solution: Allow the vial of ER-Tracker™ Blue-White DPX (typically supplied as a 1 mM solution in DMSO) to warm to room temperature.[1] Briefly centrifuge the vial to collect the solution at the bottom.[1]

-

Prepare Working Solution: Dilute the stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to a final working concentration of 100 nM to 1 µM.[3][6] The optimal concentration should be determined experimentally.

Staining Protocol for Adherent Cells

-

Cell Culture: Culture adherent cells on sterile coverslips or in an appropriate imaging dish.

-

Washing: Remove the culture medium and wash the cells twice with pre-warmed, probe-free buffer or medium.[4][5]

-

Staining: Add the prepared working solution to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells for 5-30 minutes at 37°C.[1][5][6]

-

Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed, probe-free medium.[5][6]

-

Imaging: The cells are now ready for observation by fluorescence microscopy.

Staining Protocol for Suspension Cells

-

Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.[5][6]

-

Washing: Wash the cells twice with PBS, centrifuging after each wash.[5][6] Resuspend the cells to a density of 1x10^6 cells/mL.[5][6]

-

Staining: Add 1 mL of the working solution to the cell suspension.

-

Incubation: Incubate at room temperature for 5-30 minutes.[5][6]

-

Washing: Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[5][6] Wash the cells twice with PBS.[5][6]

-

Resuspension and Imaging: Resuspend the cells in serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.[5][6]

Note on Fixation: The staining pattern of ER-Tracker™ Blue-White DPX is partially retained after fixation with 4% formaldehyde.[1][2] However, significant fluorescence signal loss may occur.[10] The dye is not suitable for staining cells after fixation.[5][6]

Visualized Workflows and Relationships

Experimental Workflow for Live-Cell Imaging

Caption: Workflow for staining live cells with ER-Tracker™ Blue-White DPX.

Relationship Between Storage, Solubility, and Experimental Success

Caption: Factors influencing the successful application of ER-Tracker™ Blue-White DPX.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Thermo ER-Tracker™ Blue-White DPX, for live-cell imaging 内质网蓝色荧光探针 - 上海懋康生物科技有限公司 [maokangbio.com]

- 4. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ER-Tracker™ Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online [thermofisher.com]

- 8. ER-Tracker™ Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online [thermofisher.com]

- 9. ER-Tracker™ Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online [thermofisher.com]

- 10. cacheby.com [cacheby.com]

Illuminating the Labyrinth: A Technical Guide to Fluorescent Probes for Endoplasmic Reticulum Tracking

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a dynamic and intricate organelle central to cellular homeostasis, playing critical roles in protein synthesis and folding, lipid metabolism, and calcium storage.[1][2] Its dysfunction is implicated in a host of diseases, making the ability to visualize and track its morphology and function paramount in biological research and drug discovery.[3][4] Fluorescent probes have emerged as indispensable tools for the real-time, high-resolution imaging of the ER in living cells.[3][5] This in-depth guide elucidates the fundamental principles of employing these probes, from their design and targeting mechanisms to practical experimental protocols and data interpretation.

Core Principles of ER-Targeted Fluorescent Probes

The effective tracking of the endoplasmic reticulum using fluorescent probes hinges on two primary principles: selective targeting to the ER and robust fluorescence emission upon localization. The design of these probes typically incorporates three key components: a fluorophore, a targeting moiety, and potentially a recognition or reactive group for sensing specific analytes within the ER.[2]

Targeting Strategies:

Several strategies have been developed to ensure the specific accumulation of fluorescent probes within the ER.[1][2] A prevalent and effective approach involves the use of small molecules that bind to proteins or receptors abundant in the ER membrane.[6]

-

Sulfonamides and Sulfonylureas: These moieties are the most commonly employed targeting groups for the ER.[2][7] For instance, glibenclamide, a sulfonylurea drug, binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominent on the ER membrane.[6][8][9] This interaction facilitates the selective accumulation of fluorophores conjugated to glibenclamide, such as in the commercially available ER-Tracker™ dyes.[8][9][10]

-

Genetically Encoded Probes: An alternative to small-molecule dyes is the use of fluorescent proteins (FPs) fused with ER-targeting signal sequences.[5][11] These constructs, such as CellLight® ER-GFP and CellLight® ER-RFP, utilize cellular protein trafficking mechanisms to direct the fluorescent protein to the ER lumen.[12] This method offers high specificity and is suitable for long-term imaging studies.

Fluorophore Selection:

The choice of fluorophore is critical and depends on the specific application, available imaging equipment, and the need to avoid spectral overlap with other fluorescent labels in multiplexing experiments. Organic fluorophores are widely used due to their synthetic tunability, photostability, high quantum yields, and relatively low cytotoxicity.[1]

Quantitative Data of Common ER Fluorescent Probes

For ease of comparison, the spectral properties of several widely used fluorescent probes for ER tracking are summarized in the table below.

| Probe Name | Targeting Moiety | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Notes |

| ER-Tracker™ Green | Glibenclamide | ~504 | ~511 | ~7 | BODIPY™ FL conjugate; suitable for live-cell imaging.[8][9][10] |

| ER-Tracker™ Red | Glibenclamide | ~587 | ~615 | ~28 | BODIPY™ TR conjugate; suitable for live-cell imaging.[8][10] |

| ER-Tracker™ Blue-White DPX | Dapoxyl™ | ~374 | 430–640 | >56 | Environment-sensitive fluorescence; compatible with DAPI filter sets.[8][12] |

| CellLight® ER-GFP | ER Signal Sequence | ~488 | ~509 | ~21 | Genetically encoded green fluorescent protein; requires transduction.[12] |

| CellLight® ER-RFP | ER Signal Sequence | ~555 | ~584 | ~29 | Genetically encoded red fluorescent protein; requires transduction.[12] |

| ER Tracer™ Green | ER Binder | ~503 | ~512 | ~9 | Cell-permeant dye with spectral properties similar to FITC.[13] |

| ER Tracer™ Red | ER Binder | ~588 | ~615 | ~27 | Cell-permeant dye with spectral properties similar to Texas Red®.[13] |

Experimental Protocols

The successful application of fluorescent probes for ER tracking necessitates meticulous experimental execution. Below are detailed methodologies for both small-molecule dye staining and the use of genetically encoded probes.

Protocol 1: Staining Live Cells with Small-Molecule ER Probes (e.g., ER-Tracker™ Dyes)

This protocol is a general guideline and may require optimization based on the specific cell type and probe used.

Materials:

-

ER-Tracker™ dye (e.g., Green or Red)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg)

-

Complete cell culture medium

-

Live-cell imaging microscope

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of the ER-Tracker™ dye in high-quality anhydrous DMSO.[10][14] For ER-Tracker™ Green, dissolve 100 µg in 128 µL of DMSO. For ER-Tracker™ Red, dissolve 100 µg in 110 µL of DMSO.[10]

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[9]

-

-

Working Solution Preparation:

-

Cell Staining:

-

Grow cells on a suitable imaging dish or coverslip.

-

For adherent cells, remove the culture medium and wash the cells once with pre-warmed HBSS/Ca/Mg.[10][14]

-

Add the pre-warmed staining solution (working solution) to the cells, ensuring complete coverage.

-

Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.[10][14]

-

-

Washing and Imaging:

-

Remove the staining solution and wash the cells twice with fresh, pre-warmed complete culture medium or HBSS/Ca/Mg.[14]

-

Replace the wash solution with fresh, pre-warmed medium for imaging.

-

Image the stained cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye. For ER-Tracker™ Green, a standard FITC filter set is suitable, while a TRITC or Texas Red® filter set is appropriate for ER-Tracker™ Red.[13]

-

-

(Optional) Fixation:

-